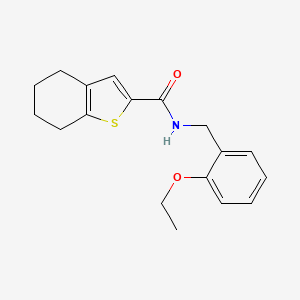

N-(2-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as TCB-2, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. TCB-2 belongs to the class of compounds known as phenethylamines, which are known to interact with the serotonin receptors in the brain.

Wissenschaftliche Forschungsanwendungen

Inhibition of Cell Adhesion Molecules

N-(2-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide and its analogs have been studied for their ability to inhibit cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1. These molecules play a critical role in the adherence of neutrophils to activated endothelial cells, which is a key process in inflammation. Compounds that inhibit these molecules can decrease neutrophil adherence and have potential as anti-inflammatory agents. This was demonstrated by PD 144795, a sulfoxide analog of the compound, which showed oral activity in several models of inflammation (Boschelli et al., 1995).

Metabolic Profiling and Synthesis

Research on this compound has also involved its metabolic profiling and synthesis. Studies have been conducted to understand the metabolic pathways and the synthesis of related compounds, which are crucial for their pharmacological applications and toxicity profiles. This includes work on the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and their antimicrobial activity and docking studies (Spoorthy et al., 2021).

Antimalarial Activity

Another significant application is in antimalarial research. Benzothiophene carboxamide derivatives, which are structurally related to this compound, have been identified as potent inhibitors of Plasmodium falciparum enoyl‐ACP reductase. These compounds have shown promise in the development of potent antimalarials, highlighting their potential in the treatment of malaria (Banerjee et al., 2011).

Biochemische Analyse

Biochemical Properties

It is hypothesized that it may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Cellular Effects

It is possible that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of N-[(2-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is not yet established. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of N-[(2-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide at different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are yet to be studied .

Eigenschaften

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-2-21-15-9-5-3-8-14(15)12-19-18(20)17-11-13-7-4-6-10-16(13)22-17/h3,5,8-9,11H,2,4,6-7,10,12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRRSGZZSNCSRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC(=O)C2=CC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-methylbenzyl)-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2834593.png)

![4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2834604.png)

![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2834605.png)

![4-[(2-Chlorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2834606.png)

![(9Br)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B2834607.png)

![8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2834608.png)

![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]cyclopropanecarboxamide](/img/structure/B2834609.png)